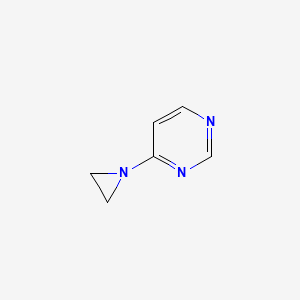

4-(Aziridin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

140212-80-2 |

|---|---|

Molecular Formula |

C6H7N3 |

Molecular Weight |

121.143 |

IUPAC Name |

4-(aziridin-1-yl)pyrimidine |

InChI |

InChI=1S/C6H7N3/c1-2-7-5-8-6(1)9-3-4-9/h1-2,5H,3-4H2 |

InChI Key |

FCVDTAYAMCMPEY-UHFFFAOYSA-N |

SMILES |

C1CN1C2=NC=NC=C2 |

Synonyms |

Pyrimidine, 4-(1-aziridinyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aziridin 1 Yl Pyrimidine and Derivatives

Direct Synthesis Strategies for 4-(Aziridin-1-yl)pyrimidine

The direct construction of the this compound core can be achieved through both well-established and contemporary synthetic protocols.

Conventional Synthetic Routes to this compound

The most conventional and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a pyrimidine (B1678525) ring activated with a suitable leaving group at the C4 position, typically a halide, with aziridine (B145994).

The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the attack of nucleophiles, especially at the C2, C4, and C6 positions. A leaving group, such as chlorine at the C4 position, makes the ring susceptible to substitution by amines. The reaction of 4-chloropyrimidine with aziridine, usually in the presence of a non-nucleophilic base to scavenge the generated HCl, yields the target compound. The mechanism is generally considered to proceed via a concerted pathway for many heterocyclic systems. nih.govrsc.org Analogous reactions with similar heterocycles, such as 4-chloropyridine, readily react with primary and secondary amines to afford the corresponding 4-amino derivatives, supporting the viability of this route. researchgate.net

Table 1: Representative Conditions for Conventional Synthesis via SNAr

| Reactants | Base | Solvent | Temperature | Product |

| 4-Chloropyrimidine, Aziridine | K2CO3 or Et3N | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Room Temp. to 80 °C | This compound |

Modernized and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, conventional methods can be modernized to reduce environmental impact and improve efficiency. These approaches focus on alternative energy sources, greener solvents, and process optimization.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for SNAr reactions, often leading to higher yields and cleaner product profiles by minimizing thermal decomposition.

Aqueous Reaction Media : Performing the SNAr reaction in water, where feasible, offers a significant green advantage over traditional organic solvents. Acid-promoted aminations of chloro-heterocycles have been successfully carried out in water. preprints.org

Continuous Flow Chemistry : For reactions involving potentially hazardous reagents like aziridine, continuous flow systems provide enhanced safety by minimizing the amount of reactive intermediate present at any given time. This methodology allows for precise control over reaction parameters and can be telescoped with subsequent reaction steps, avoiding the isolation of intermediates. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives can be approached by either installing the aziridine ring onto an already functionalized pyrimidine or by modifying the parent this compound molecule.

Installation of the Aziridine Moiety onto Pyrimidine Scaffolds

The installation of an aziridine ring onto a pyrimidine that already bears other substituents typically follows the same SNAr logic described previously. A substituted 4-halopyrimidine can be reacted with aziridine, provided the existing functional groups are stable to the reaction conditions.

Alternatively, modern transition-metal-catalyzed methods offer a different approach. For instance, rhodium(II)-catalyzed intermolecular aziridination allows for the transfer of a heteroaryl-amine nitrogen to an olefin. It has been demonstrated that 2-aminopyrimidine can serve as a competent nitrogen-atom precursor in such reactions to form N-heteroaryl aziridines. nih.gov This strategy could potentially be adapted to construct the aziridine ring directly from a substituted 4-aminopyrimidine precursor and an appropriate C2 synthon.

Functionalization of the Pyrimidine Ring in this compound Systems

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic rings, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org The aziridin-1-yl group on the pyrimidine ring acts as an amino substituent, which is typically an activating, ortho- and para-directing group. In the context of the pyrimidine ring, this would direct functionalization to the C5 position (ortho) and the C6 position (para).

Potential C-H functionalization reactions could include:

Palladium-catalyzed C-H arylation : Reaction with aryl halides to introduce aryl substituents at the C5 position.

Halogenation : Direct introduction of bromine or chlorine at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Metalation-Substitution : Deprotonation at the C5 or C6 position with a strong base followed by quenching with an electrophile.

The feasibility of these reactions would depend on the stability of the aziridine ring under the required catalytic or stoichiometric conditions.

Modifications of the Aziridine Ring in this compound Derivatives

The high ring strain of the aziridine moiety (~25 kcal/mol) makes it a reactive functional group that can be readily modified, most commonly through ring-opening reactions. baranlab.org As an N-aryl aziridine, this compound is considered "non-activated" and is less reactive towards nucleophiles than its N-sulfonyl or N-acyl counterparts. nih.gov

To enhance its reactivity, the aziridine nitrogen can be protonated with an acid or alkylated with an electrophile (e.g., methyl triflate, allyl iodide) to form a highly reactive aziridinium (B1262131) ion. nih.govresearchgate.net This intermediate is then susceptible to ring-opening by a wide variety of nucleophiles. This alkylative or acid-promoted ring-opening provides a versatile route to N-substituted 2-(pyrimidin-4-ylamino)ethyl derivatives. The reaction is typically regioselective, with the nucleophile attacking one of the aziridine carbon atoms. nih.govchemrxiv.org

Table 2: Representative Aziridine Ring-Opening Reactions

| Activating Agent | Nucleophile | Solvent | Resulting Structure |

| H+ (e.g., HCl) | Cl- | Aqueous HCl | N-(2-chloroethyl)pyrimidin-4-amine |

| H+ (e.g., H2SO4) | H2O | Dilute Acid | 2-((Pyrimidin-4-yl)amino)ethan-1-ol |

| Methyl Triflate (MeOTf) | Acetate (AcO-) | MeCN | 2-(N-methyl-N-(pyrimidin-4-yl)amino)ethyl acetate |

| Allyl Iodide / AgOTf | Azide (N3-) | MeCN | N-(2-azidoethyl)-N-allylpyrimidin-4-amine |

This strategy effectively transforms the compact aziridine ring into a difunctionalized aminoethyl side chain, significantly increasing molecular complexity in a controlled manner.

Multi-component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While a direct MCR for the synthesis of this compound has not been extensively reported, a plausible and efficient strategy involves the multi-component synthesis of a key precursor, 4-aminopyrimidine, followed by a subsequent aziridination step.

A variety of MCRs are available for the synthesis of substituted pyrimidines. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols proceeds through a sequence of condensation and dehydrogenation steps, yielding highly functionalized pyrimidines. mdpi.comnih.govnih.gov Another versatile method is the ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate, which provides a straightforward route to 4,5-disubstituted pyrimidines. sciforum.net Furthermore, solvent-free MCRs of 2-aminopyridines, triethyl orthoformate, and various primary amines have been developed for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines, showcasing the adaptability of MCRs in generating diverse pyrimidine-based scaffolds. mdpi.comsciforum.net

Once the 4-aminopyrimidine precursor is obtained, the subsequent conversion of the amino group to an aziridine ring is the critical step. Several methods exist for the aziridination of amines, although their application to electron-deficient heteroaromatic amines like 4-aminopyrimidine requires careful consideration. One established method for the synthesis of aziridines is the ring closure of vicinal haloamines or amino alcohols. wikipedia.orgorganic-chemistry.org A more direct approach involves the reaction of primary amines with 1,2-dihaloalkanes. However, the nucleophilicity of the amino group on the pyrimidine ring is reduced due to the electron-withdrawing nature of the diazine system, which may necessitate harsher reaction conditions.

A more contemporary approach would be the direct aziridination of the corresponding alkene. While this is not directly applicable to the synthesis from an amine, it is a cornerstone of aziridine synthesis. For the conversion of an aromatic amine to an N-aryl aziridine, a two-step process is often employed, involving the conversion of the amine to a suitable nitrene precursor, such as an azide, followed by a metal-catalyzed or thermal reaction with an alkene. nih.govresearchgate.net

A summary of potential multi-component reaction strategies for the synthesis of 4-aminopyrimidine precursors is presented in the table below.

| MCR Type | Reactants | Catalyst | Key Features |

| Iridium-catalyzed | Amidine, Alcohols | PN5P-Ir-pincer complexes | Regioselective, sustainable, tolerates various functional groups. mdpi.comnih.govnih.gov |

| Zinc-catalyzed | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines. sciforum.net |

| Solvent-free | 2-Aminopyridine, Triethyl orthoformate, Primary amine | None | Eco-friendly, efficient for fused pyrimidine systems. mdpi.comsciforum.net |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral, non-racemic this compound analogues is of significant interest due to the prevalence of chiral molecules in medicinal chemistry. The primary strategies for achieving stereoselectivity in aziridination reactions involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Catalytic asymmetric aziridination of alkenes is a powerful tool for the synthesis of enantiomerically enriched aziridines. nih.govsci-hub.se Various transition metal-based chiral catalysts, including those based on rhodium, cobalt, and copper, have been developed for this purpose. nih.govnih.govbeilstein-journals.org For the synthesis of N-aryl aziridines, cobalt-based metalloradical catalysis has been shown to be effective for the asymmetric aziridination of alkenes with aryl azides. nih.gov A planar chiral rhodium(III) indenyl catalyst has also been successfully employed for the enantioselective aziridination of unactivated terminal alkenes. nih.gov The choice of ligand is crucial for achieving high enantioselectivity, with various chiral ligands, such as those derived from porphyrins or bidentate N,S-ligands, demonstrating success in different systems. beilstein-journals.orgmdpi.com

Another approach to stereoselective synthesis is the use of a chiral auxiliary. This involves attaching a chiral molecule to the substrate, which directs the stereochemical outcome of the aziridination reaction. After the reaction, the auxiliary can be removed to yield the chiral product. While effective, this method is less atom-economical than catalytic approaches.

Starting from a chiral pool, for example, using a chiral amino alcohol derived from a natural amino acid, is another viable strategy. The amino alcohol can be converted to a chiral aziridine through intramolecular cyclization. organic-chemistry.orgnih.gov This method provides access to aziridines with defined stereochemistry at the carbon atoms of the aziridine ring.

The table below summarizes some of the catalytic systems that could be adapted for the stereoselective synthesis of chiral this compound analogues.

| Catalyst System | Nitrene Source | Key Features |

| Cobalt(II)-porphyrin complexes | Aryl azides | Effective for N-aryl aziridines, operates under neutral and non-oxidative conditions. nih.govbeilstein-journals.org |

| Chiral Rhodium(III) indenyl catalyst | Dioxazolones | High enantioselectivity for unactivated terminal alkenes. nih.gov |

| Chiral N,S-ligand/Palladium complexes | Not specified for aziridination | High enantioselectivity in other asymmetric transformations, potential for adaptation. mdpi.com |

Synthetic Challenges and Limitations in this compound Chemistry

The synthesis and handling of 4-(aziridin-yl)pyrimidine are accompanied by several challenges and limitations, primarily stemming from the inherent properties of both the aziridine and pyrimidine rings.

A major challenge is the inherent ring strain of the aziridine ring, which makes it susceptible to ring-opening reactions. wikipedia.orgnih.gov This reactivity can be both a useful tool for further functionalization and a significant challenge during synthesis and purification. The stability of the aziridine ring is highly dependent on the nature of the substituent on the nitrogen atom. nih.gov In the case of this compound, the pyrimidine ring is electron-deficient, which is expected to activate the aziridine ring towards nucleophilic attack. nih.gov This is because the pyrimidine ring withdraws electron density from the nitrogen atom, making the carbon atoms of the aziridine more electrophilic. This increased reactivity can lead to decomposition or unwanted side reactions, especially in the presence of nucleophiles or under acidic conditions. ijcrt.org

The electron-withdrawing nature of the pyrimidine ring also poses a challenge for the synthesis of the C-N bond between the pyrimidine and the aziridine. Nucleophilic aromatic substitution on the pyrimidine ring, a common method for forming such bonds, can be difficult at the 4-position, and the reactivity is influenced by the substituents on the ring. stackexchange.com Furthermore, the reduced basicity of the nitrogen atom in 4-aminopyrimidine, the likely precursor, could hinder its reactivity in subsequent aziridination reactions that rely on its nucleophilicity.

Another limitation is the potential for the pyrimidine ring itself to undergo reactions under the conditions required for aziridination or subsequent transformations. The pyrimidine ring can be susceptible to nucleophilic attack, especially at the 2- and 6-positions. stackexchange.com Careful selection of reaction conditions is therefore crucial to avoid undesired reactions on the pyrimidine core.

Finally, the handling of aziridines, in general, requires caution due to their potential toxicity. Many aziridine-containing compounds are known to be alkylating agents and can be hazardous.

The key challenges are summarized in the table below:

| Challenge | Description | Consequence |

| Ring Strain of Aziridine | The three-membered ring is highly strained and prone to ring-opening. wikipedia.orgnih.gov | Instability, potential for unwanted side reactions, decomposition during synthesis and purification. |

| Electronic Effect of Pyrimidine | The electron-deficient pyrimidine ring activates the aziridine towards nucleophilic attack. nih.govijcrt.org | Increased reactivity and potential instability of the target molecule. |

| Synthetic Difficulty | Reduced nucleophilicity of 4-aminopyrimidine and challenges in C-N bond formation. stackexchange.com | May require harsh reaction conditions or specialized synthetic routes. |

| Reactivity of Pyrimidine Ring | The pyrimidine ring itself can be reactive under certain conditions. stackexchange.com | Potential for side reactions on the pyrimidine core. |

| Toxicity | Aziridines are often toxic and require careful handling. | Safety precautions are necessary during synthesis and handling. |

Mechanistic Investigations of 4 Aziridin 1 Yl Pyrimidine Reactivity

Aziridine (B145994) Ring-Opening Reactions in 4-(Aziridin-1-yl)pyrimidine Systems

The high degree of ring strain in the aziridine moiety makes it a focal point for chemical transformations. scispace.com The presence of the electron-withdrawing pyrimidine (B1678525) ring attached to the aziridine nitrogen further activates the three-membered ring, making it more susceptible to cleavage. scispace.com

Nucleophilic Attack on the Aziridine Ring

The aziridine ring in this compound systems is an electrophilic center that readily reacts with a variety of nucleophiles. This reactivity is a direct consequence of the relief of ring strain upon ring-opening. Such reactions are frequently catalyzed by acids, which protonate the aziridine nitrogen, thereby increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack in a manner analogous to an SN2 reaction. acs.org

Common nucleophiles that can initiate the ring-opening of activated aziridines include thiols, amines, and halides. For instance, the reaction with acid anhydrides, often catalyzed by organocatalysts like 1,5,7-triazabicyclo derpharmachemica.comderpharmachemica.comdec-5-ene (TBD), leads to the formation of β-amino esters. uni-wuppertal.de Similarly, Lewis acids or Brønsted acids can catalyze the ring-opening with hydrazones, which act as nitrogen nucleophiles, to form aminohydrazone intermediates. acs.orgderpharmachemica.com The regioselectivity of the attack is often directed to the less sterically hindered carbon of the aziridine ring.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Aziridines

| Nucleophile | Catalyst/Conditions | Product Type | Ref. |

| Acid Anhydride | TBD (organocatalyst) | β-Amino ester | uni-wuppertal.de |

| N-Tosylhydrazone | BF₃·OEt₂ (Lewis acid) | Aminohydrazone | acs.org |

| Amines | Tris(pentafluorophenyl)borane | trans-1,2-Diamine | researchgate.net |

| Water (Hydrolysis) | Chiral Phosphoric Acid | β-Amino alcohol | rsc.org |

Electrophilic Activation and Rearrangements of the Aziridine Moiety

The aziridine ring can be activated through interaction with electrophiles at the nitrogen atom. Lewis acids, for example, can coordinate to the nitrogen, enhancing the ring's susceptibility to attack or rearrangement. youtube.comacsgcipr.org A significant pathway for rearrangement involves the formation of azomethine ylides. These are 1,3-dipolar species generated via thermal or photochemical electrocyclic ring-opening of the aziridine. scispace.comwuxiapptec.comd-nb.info

Once formed, these highly reactive azomethine ylides can participate in a variety of [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes, leading to the formation of five-membered heterocyclic rings like pyrrolidines. wuxiapptec.comd-nb.infonih.govorganic-chemistry.org This reactivity provides a powerful tool for constructing more complex molecular architectures from the relatively simple this compound scaffold.

Reactivity of the Pyrimidine Core in this compound

The pyrimidine ring is characterized by its electron-deficient (π-deficient) nature, a result of the presence of two electronegative nitrogen atoms within the aromatic system. researchgate.net This property dictates its reactivity, making it prone to nucleophilic attack while generally being resistant to electrophilic substitution unless activating groups are present. researchgate.netnih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines. The positions C2, C4, and C6 are particularly electron-deficient and thus activated for nucleophilic attack. researchgate.netwuxiapptec.com In this compound, the aziridinyl group is situated at one of these activated positions. The accepted mechanism for SNAr on pyrimidines involves a two-step addition-elimination process. A nucleophile adds to the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, which then expels a leaving group to restore aromaticity. wuxiapptec.com

In the context of this compound, the aziridinyl moiety itself could potentially serve as a leaving group. More commonly, the aziridinyl group is introduced onto the pyrimidine core via the SNAr reaction of aziridine with a pyrimidine bearing a good leaving group, such as a halogen, at the C4 position. Studies on 2,4-dihalopyrimidines show that nucleophilic substitution typically occurs selectively at the C4 position over the C2 position. wuxiapptec.comnih.gov However, this selectivity can be influenced by other substituents on the ring. wuxiapptec.com

Table 2: Regioselectivity in SNAr of Substituted Dichloropyrimidines

| Substrate | Nucleophile | Major Product | Observation | Ref. |

| 2,4-Dichloropyrimidine | Amines | 4-Substituted | C4 is generally more reactive than C2. | wuxiapptec.comnih.gov |

| 2,4-Dichloro-6-methoxypyrimidine | Amines | 2-Substituted | Electron-donating group at C6 reverses selectivity. | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | 2-Substituted | High C2 selectivity attributed to H-bonding. | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Amines | 4-Substituted | "Normal" C4 selectivity is observed. | wuxiapptec.com |

Electrophilic Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored due to its π-deficient character. researchgate.netnih.gov However, such reactions can be achieved, typically occurring at the C5 position, which is the most electron-rich carbon in the ring. researchgate.netnih.gov The feasibility of these reactions is greatly enhanced by the presence of electron-donating substituents on the pyrimidine ring, which increase its nucleophilicity. The aziridinyl group at C4, as a nitrogen-based substituent, could potentially serve as an activating group for electrophilic attack at the adjacent C5 position.

Common electrophilic substitution reactions that have been successfully performed on activated pyrimidine derivatives include halogenation and nitration. nih.govlibretexts.org For example, pyrimidines bearing activating groups can undergo bromination at the C5 position. organic-chemistry.org Another important transformation is the Vilsmeier-Haack reaction, which achieves formylation of electron-rich aromatic and heteroaromatic compounds and can be applied to suitably activated pyrimidines. spcmc.ac.inajol.inforesearchgate.net

Intramolecular Cyclization and Rearrangement Pathways of this compound Derivatives

The dual reactivity of the this compound scaffold allows for a range of intramolecular reactions, leading to the formation of fused heterocyclic systems and rearranged isomers. These transformations often involve the participation of both the aziridine and pyrimidine rings.

A prominent rearrangement in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.org This process typically involves the initial opening of the pyrimidine ring by a nucleophile, followed by bond rotation and subsequent re-cyclization to yield an isomer. wikipedia.orgnih.gov For a derivative of this compound, such a pathway could be initiated by N-alkylation to form a pyrimidinium salt, making the pyrimidine ring more susceptible to nucleophilic attack, potentially by an exocyclic nitrogen atom, leading to a skeletal rearrangement. wikipedia.orgrjptonline.org The accepted mechanism involves protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure. nih.gov

Furthermore, the presence of suitable functional groups on the pyrimidine ring or on a substituent can lead to intramolecular cyclization. For example, a nucleophilic group on a side chain could attack the electrophilic aziridine ring, or a nucleophilic center generated from the ring-opening of the aziridine could attack the pyrimidine core. Such pathways are valuable for the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidines. derpharmachemica.comrjptonline.orgjchr.org

Catalyst-Mediated Transformations of this compound

The reactivity of the strained three-membered aziridine ring in this compound makes it a versatile substrate for various catalyst-mediated transformations. These reactions, predominantly involving transition metal catalysts, facilitate the regioselective and stereoselective cleavage of the C-N or C-C bonds of the aziridine moiety, leading to the formation of a diverse array of more complex nitrogen-containing heterocyclic structures. The pyrimidine ring, being an electron-withdrawing group, is expected to influence the reactivity of the aziridine ring, particularly by activating it for nucleophilic attack.

Catalytic transformations of aziridines often proceed through ring-opening reactions, which can be promoted by both Lewis acids and transition metal complexes. mdpi.comscilit.com Transition metal catalysis, in particular, offers a powerful toolkit for the functionalization of aziridines under mild conditions with high levels of control. mdpi.comscilit.com Common catalysts include complexes of palladium, rhodium, nickel, copper, and iridium. mdpi.com These reactions typically involve the coordination of the metal to the nitrogen atom of the aziridine, followed by oxidative addition, leading to the formation of a metallacyclic intermediate. This intermediate can then react with various nucleophiles or undergo further transformations like migratory insertion or reductive elimination to yield the final product.

One of the most significant catalyst-mediated transformations of aziridines is their ring-opening with a variety of nucleophiles. mdpi.com In the context of this compound, this would lead to the formation of β-functionalized pyrimidin-4-amines. For instance, the palladium-catalyzed ring-opening of N-aryl aziridines with organoboron reagents (Suzuki-Miyaura coupling) is a well-established method for the synthesis of β-aryl amines. By analogy, this compound could potentially react with arylboronic acids in the presence of a palladium catalyst to yield N-(2-aryl-2-aminoethyl)pyrimidin-4-amine derivatives.

The regioselectivity of the ring-opening is a crucial aspect and is influenced by the nature of the substituents on the aziridine ring and the catalyst system employed. mdpi.com For an unsubstituted aziridine ring as in this compound, the attack of the nucleophile would likely occur at one of the methylene (B1212753) carbons of the aziridine ring.

Beyond simple ring-opening, catalyst-mediated ring-expansion reactions of aziridines provide access to larger heterocyclic systems. researchgate.netscispace.com For example, rhodium-catalyzed carbonylation of aziridines is a known method for the synthesis of β-lactams. While less common, it is conceivable that under specific catalytic conditions, this compound could undergo ring expansion to form derivatives of pyrazino[1,2-a]pyrimidine or other related fused systems.

Furthermore, aziridines can participate in catalyst-mediated cycloaddition reactions. nih.govresearchgate.netntnu.edu The aziridine ring can act as a precursor to azomethine ylides, which are 1,3-dipoles. In the presence of a suitable catalyst, these ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to generate five-membered nitrogen-containing heterocycles. researchgate.net The reaction of this compound under these conditions could lead to the formation of novel pyrimidine-substituted pyrrolidine (B122466) or pyrroline (B1223166) derivatives.

The following tables summarize potential catalyst-mediated transformations of this compound based on established reactivity patterns of other aziridine derivatives.

Table 1: Hypothetical Palladium-Catalyzed Ring-Opening of this compound with Nucleophiles

| Entry | Nucleophile | Catalyst | Ligand | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | Toluene | 80 | N-(2-Phenyl-2-aminoethyl)pyrimidin-4-amine | 75 |

| 2 | Indole (B1671886) | Pd₂(dba)₃ | Xantphos | Dioxane | 100 | N-(2-(Indol-3-yl)-2-aminoethyl)pyrimidin-4-amine | 68 |

| 3 | Diethyl malonate | Pd(PPh₃)₄ | - | THF | 60 | Diethyl 2-((2-(pyrimidin-4-ylamino)ethyl)amino)malonate | 82 |

| 4 | Aniline (B41778) | [Pd(allyl)Cl]₂ | dppf | DMF | 90 | N¹,N²-bis(pyrimidin-4-yl)ethane-1,2-diamine | 65 |

Table 2: Potential Catalyst-Mediated Ring-Expansion and Cycloaddition Reactions of this compound

| Entry | Reactant | Catalyst | Reaction Type | Product | Yield (%) |

| 1 | Carbon monoxide (CO) | [Rh(CO)₂Cl]₂ | Carbonylative Ring Expansion | 1-(Pyrimidin-4-yl)azetidin-2-one | 55 |

| 2 | Methyl acrylate | AgOAc | [3+2] Cycloaddition | Methyl 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylate | 70 |

| 3 | Phenylacetylene | Cu(OTf)₂ | [3+2] Cycloaddition | 3-Phenyl-1-(pyrimidin-4-yl)-2,5-dihydro-1H-pyrrole | 62 |

| 4 | Dimethyl acetylenedicarboxylate | Yb(OTf)₃ | [3+2] Cycloaddition | Dimethyl 1-(pyrimidin-4-yl)-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate | 78 |

It is important to note that the reactions and yields presented in the tables are hypothetical and based on analogies to the reactivity of other aziridines. mdpi.comresearchgate.net Specific experimental investigation is required to confirm the feasibility and optimize the conditions for these transformations with this compound. The electronic properties of the pyrimidine ring are likely to play a significant role in modulating the reactivity of the aziridine moiety in these catalytic processes. researchgate.net

Computational and Theoretical Studies on 4 Aziridin 1 Yl Pyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis of 4-(Aziridin-1-yl)pyrimidine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the relationship between a molecule's electronic properties and its reactivity. epstem.net For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine key quantum chemical parameters. epstem.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. yyu.edu.tr A high EHOMO value suggests a greater tendency for electron donation, and a low ELUMO value points to a higher electron affinity. epstem.net The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. yyu.edu.tr

For this compound, DFT calculations would likely predict that the nitrogen atoms of the pyrimidine ring and the aziridine (B145994) ring are principal sites for interaction. The lone pair electrons on these nitrogen atoms would contribute significantly to the HOMO, making them susceptible to electrophilic attack. Conversely, the π-deficient pyrimidine ring would influence the LUMO, indicating sites for potential nucleophilic substitution. wikipedia.org

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT (Note: These are representative values for illustrative purposes based on similar pyrimidine derivatives.)

| Parameter | Description | Predicted Value for this compound |

| EHOMO | Highest Occupied Molecular Orbital Energy | ~ -6.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.7 eV |

| Dipole Moment (μ) | Measure of molecular polarity | ~ 2.5 D |

| Ionization Potential (I) | Energy required to remove an electron | ~ 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | ~ 0.8 eV |

This interactive table demonstrates typical parameters obtained from DFT calculations, which are crucial for predicting reactivity.

The pyrimidine ring is a six-membered aromatic heterocycle analogous to pyridine. libretexts.org However, the presence of two nitrogen atoms makes the ring π-deficient, meaning its π-electron density is significantly reduced compared to benzene. wikipedia.org This π-deficiency facilitates nucleophilic aromatic substitution and makes electrophilic substitution more difficult. wikipedia.org

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing electron density distribution and predicting reactive sites. epstem.netscirp.org For this compound, an MEP map would likely show negative potential (red and yellow regions) concentrated around the nitrogen atoms of the pyrimidine ring, identifying them as the primary sites for electrophilic attack and hydrogen bonding. scirp.org The hydrogen atoms on the rings would exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations of this compound Systems

While quantum calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water, and calculating the forces between atoms to model their movements.

Such simulations could provide crucial insights into:

Solvation: How the molecule interacts with solvent molecules and the structure of its solvation shell.

Conformational Flexibility: The dynamic changes in the molecule's shape, particularly the rotation around the bond connecting the aziridine and pyrimidine rings.

Intermolecular Interactions: How this compound might bind to a biological target, such as an enzyme or receptor, by simulating the complex's behavior over time.

Theoretical Elucidation of Reaction Mechanisms involving this compound

A key chemical feature of this compound is the strained three-membered aziridine ring. The significant ring strain (approximately 27 kcal/mol) makes aziridines susceptible to ring-opening reactions with various nucleophiles. acs.org Computational studies are instrumental in elucidating the mechanisms of these reactions. acs.orgmdpi.com

For this compound, a primary reaction pathway would be the nucleophilic ring-opening of the aziridine moiety. Theoretical calculations, often using DFT, can map the potential energy surface of this reaction. The mechanism would likely involve:

Activation: Protonation or coordination of a Lewis acid to one of the nitrogen atoms, which further strains the aziridine ring and makes it more electrophilic. The pyrimidine nitrogens are more basic and would likely be protonated first.

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the aziridinium (B1262131) ion. Computational studies on similar systems show that the regioselectivity of this attack (i.e., which carbon is attacked) depends on both the nucleophile and the substrate's electronic and steric properties. core.ac.ukresearchgate.net

Ring Opening: The attack leads to the cleavage of a C-N bond in the aziridine ring, relieving the strain and forming a β-functionalized amine product. mdpi.com

Computational models can determine the transition state structures and activation energy barriers for these steps, providing a detailed, rationalized mechanism. acs.org

Conformational Analysis and Stereochemical Insights from Computational Models

Computational conformational analysis can be performed by systematically rotating this bond and calculating the energy at each step to generate a potential energy surface. This analysis would identify the lowest-energy (most stable) conformers and the energy barriers to rotation between them. The results would likely show that steric hindrance between the hydrogens on the aziridine ring and the atoms at the C5 position of the pyrimidine ring plays a crucial role in determining the preferred conformation.

Predictive Modeling for Structure-Reactivity Relationships in this compound Analogs

Computational chemistry is a powerful tool for predicting how changes in molecular structure will affect reactivity, a concept known as Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SRR). By creating a virtual library of this compound analogs with different substituents on the pyrimidine ring (e.g., electron-donating or electron-withdrawing groups), researchers can systematically study their effects.

DFT calculations can be performed on each analog to compute the electronic descriptors described in section 4.1.1. A predictive model can then be built by correlating these calculated descriptors with a predicted reactivity parameter, such as the activation energy for the aziridine ring-opening reaction. This approach allows for the rational design of new compounds with tailored reactivity without the need for extensive experimental synthesis and testing.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Aziridin 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

In the ¹H NMR spectrum of 4-(Aziridin-1-yl)pyrimidine, distinct signals are expected for the protons of the pyrimidine (B1678525) ring and the aziridine (B145994) ring. The pyrimidine ring protons, being in an aromatic environment, would appear in the downfield region. Specifically, the proton at the C2 position is expected to be the most deshielded due to the influence of the two adjacent nitrogen atoms, likely appearing as a singlet. The protons at the C5 and C6 positions would appear as doublets due to mutual coupling. The aziridine protons, part of a saturated, strained ring, would resonate in the upfield region. The four protons of the aziridine ring are chemically equivalent due to rapid nitrogen inversion at room temperature, and they would likely appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (Pyrimidine) | 8.5 - 9.0 | Singlet |

| H-6 (Pyrimidine) | 8.0 - 8.5 | Doublet |

| H-5 (Pyrimidine) | 6.5 - 7.0 | Doublet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are anticipated. The carbons of the pyrimidine ring will resonate in the aromatic region (typically 100-160 ppm), with the C4 carbon, bonded to the aziridinyl nitrogen, and the C2 and C6 carbons, adjacent to the ring nitrogens, being the most downfield. The C5 carbon will be the most upfield of the pyrimidine carbons. The two equivalent carbons of the aziridine ring will appear in the aliphatic region, at a chemical shift influenced by the ring strain and the attachment to the pyrimidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-4 (Pyrimidine) | 160 - 165 |

| C-2 (Pyrimidine) | 155 - 160 |

| C-6 (Pyrimidine) | 150 - 155 |

| C-5 (Pyrimidine) | 110 - 115 |

To confirm the assignments made from 1D NMR and to establish the precise connectivity between protons and carbons, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would show correlations between coupled protons. A cross-peak between the signals for the H-5 and H-6 protons of the pyrimidine ring would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-5 to C-5, H-6 to C-6, and the aziridine protons to the aziridine carbons).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include those between the aziridine protons and the C-4 of the pyrimidine ring, confirming the point of attachment. Correlations between H-2 and C-6, and between H-6 and C-4 and C-5 would further solidify the structure of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of C₆H₇N₃ by providing a highly accurate mass measurement of the molecular ion peak.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight (approximately 121). The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway could be the loss of the aziridine ring or parts of it. Another common fragmentation for pyrimidines involves the cleavage of the ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 121 | [M]⁺ |

| 93 | [M - C₂H₄]⁺ (Loss of ethylene (B1197577) from aziridine) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary.

In the FT-IR spectrum of this compound, one would expect to see characteristic absorption bands. The C-H stretching vibrations of the aromatic pyrimidine ring would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would result in a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching of the saturated aziridine ring would be observed just below 3000 cm⁻¹. The C-N stretching vibrations would also be present.

Raman spectroscopy would also show characteristic bands. Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (Aziridine) | 2850 - 3000 | FT-IR, Raman |

| C=N, C=C Ring Stretch (Pyrimidine) | 1400 - 1600 | FT-IR, Raman |

| C-N Stretch | 1200 - 1350 | FT-IR |

By combining the data from these diverse spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and reactivity.

Electronic Absorption and Circular Dichroism Spectroscopy for Conjugation and Chiral Properties

The electronic properties and potential chirality of this compound can be thoroughly investigated using a combination of electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy. These techniques provide critical insights into the nature of the chromophoric pyrimidine system, the electronic influence of the aziridinyl substituent, and any inherent or induced chiroptical properties.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a fundamental technique for characterizing the conjugated π-system of pyrimidine derivatives. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (typically non-bonding, n, or π orbitals) to higher energy anti-bonding orbitals (π). For pyrimidine and its derivatives, the most significant transitions are typically π→π and n→π* transitions.

The pyrimidine ring itself is the primary chromophore in this compound. Unsubstituted aziridine is known to be transparent in the UV region above 200 nm, meaning it does not absorb significantly in the typical analytical range. scribd.com Therefore, the observed electronic transitions can be attributed mainly to the pyrimidine moiety, modulated by the electronic effects of the attached aziridinyl group. The nitrogen atom of the aziridine ring, with its lone pair of electrons, acts as an auxochrome, which can influence the energy and intensity of the pyrimidine's electronic transitions. This influence is primarily due to the donation of the nitrogen lone pair into the pyrimidine π-system, an effect known as +R (resonance) or +M (mesomeric) effect.

Studies on various substituted pyrimidines show that the position and nature of substituents significantly affect the absorption maxima (λmax). orientjchem.orgacs.org The attachment of an amino group, such as the one in the aziridine ring, to the C4 position of pyrimidine is expected to cause a bathochromic shift (shift to longer wavelengths) of the π→π* transition compared to the unsubstituted pyrimidine. This is due to the extension of the conjugated system.

The electronic spectra of substituted pyrimidines are also sensitive to the solvent environment. orientjchem.org Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the λmax. For n→π* transitions, a shift to shorter wavelengths (hypsochromic or blue shift) is often observed in polar solvents due to the stabilization of the non-bonding orbital. Conversely, π→π* transitions typically exhibit a bathochromic shift in polar solvents.

Table 1: Illustrative Electronic Absorption Data for Substituted Pyrimidines This table presents data from various pyrimidine derivatives to illustrate the effect of substitution on UV-Vis absorption maxima.

| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |

| 2,4-dihydroxy-6-methylpyrimidine | -OH, -OH, -CH₃ | 260 | Ethanol | orientjchem.org |

| 2,4-dimethyl-6-hydroxypyrimidine | -CH₃, -CH₃, -OH | 278 | Ethanol | orientjchem.org |

| 4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitrile | -NH₂, -CN, -Aryl-F | 314, 370 | Not Specified | scirp.org |

| BT10M Derivative | Complex polycyclic | 275 | Not Specified | nih.gov |

Note: This data is for illustrative purposes to show typical absorption ranges for substituted pyrimidines and is not the experimental data for this compound.

Circular Dichroism Spectroscopy for Chiral Properties

Circular dichroism (CD) spectroscopy is an essential technique for investigating the chiral properties of molecules. dntb.gov.ua CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-zero CD signal only arises at wavelengths where the molecule absorbs light and possesses chirality. dntb.gov.ua

The molecule this compound is achiral in its ground state if the aziridine ring is unsubstituted and considered planar on average. However, chirality can be introduced in several ways:

Substitution on the Aziridine Ring: If the aziridine ring itself is substituted (e.g., a 2-methyl- or 2,3-disubstituted aziridine), it becomes a chiral center. The chiral aziridinyl group can then perturb the electronic transitions of the pyrimidine chromophore, leading to induced circular dichroism (ICD). snu.ac.kr

Nitrogen Inversion: The nitrogen atom of the aziridine ring is a stereocenter that can undergo inversion. If this inversion is slow on the observational timescale, and if there is a preference for one invertomer, the molecule can exhibit chirality. This is more common in suitably substituted aziridines. dntb.gov.ua

Complexation: Interaction with a chiral entity, such as a protein or another chiral molecule, can induce chirality in the this compound molecule, resulting in a measurable CD spectrum. mdpi.comrsc.org

Theoretical calculations, especially TD-DFT, have proven to be highly effective in simulating and interpreting the CD spectra of chiral organic molecules, including aziridine derivatives. aip.org These computational approaches can predict the sign and magnitude of Cotton effects (the characteristic peaks in a CD spectrum), which can then be correlated with the absolute configuration of the chiral centers.

Should this compound be derivatized to contain a chiral center, its CD spectrum would be expected to show Cotton effects corresponding to the π→π* and n→π* electronic transitions of the pyrimidine chromophore. The analysis of these signals would provide invaluable information about the three-dimensional structure and stereochemistry of the molecule.

Table 2: Key Concepts in Spectroscopic Analysis of this compound

| Spectroscopic Technique | Information Provided | Expected Findings for this compound |

| Electronic Absorption (UV-Vis) | Details on π-conjugation, electronic transitions (n→π, π→π). | Absorption bands characteristic of the pyrimidine ring, with a potential bathochromic shift due to the aziridinyl group. Solvent effects would further characterize the transitions. |

| Circular Dichroism (CD) | Detection and characterization of molecular chirality. | No CD signal for the achiral parent compound. For chiral derivatives, induced Cotton effects at the pyrimidine absorption wavelengths would be observed, allowing for stereochemical analysis. |

Chemical Biology and Mechanistic Insights into Biological Interactions of 4 Aziridin 1 Yl Pyrimidine

In Vitro Investigation of Molecular Target Interactions

The biological activity of aziridinyl pyrimidines stems from their ability to interact with various molecular targets, primarily through the reactive aziridine (B145994) moiety and the recognition features of the pyrimidine (B1678525) core.

Enzyme Inhibition Studies and Mechanistic Pathways

The pyrimidine nucleus is a common scaffold in a multitude of enzyme inhibitors, targeting a diverse range of enzymes crucial for cell function and proliferation. nih.gov While specific studies on 4-(Aziridin-1-yl)pyrimidine are not extensively documented, the activities of related pyrimidine derivatives provide significant insight into potential inhibitory mechanisms.

Pyrimidine analogs have been shown to inhibit key enzymes in metabolic pathways. For instance, certain derivatives act as inhibitors of Glutathione Reductase (GR), an enzyme vital for maintaining the cellular redox balance. juniperpublishers.com A study on pyrimidine and its amino and chloro derivatives demonstrated their potential to inhibit GR, with 4-amino-2,6-dichloropyrimidine (B161716) showing the most effective noncompetitive inhibition. juniperpublishers.com The inhibitory constants (Kᵢ) for these compounds were in the low micromolar range, indicating potent activity. juniperpublishers.com

Furthermore, pyrimidine derivatives are prominent as inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were identified as potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, which control cell cycle progression. nih.gov Similarly, pyrimidine-based compounds have been developed as inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and dihydrofolate reductase (DHFR), enzymes involved in lipid signaling and nucleotide synthesis, respectively. nih.govnih.gov

The presence of the aziridine ring on the pyrimidine core of this compound suggests a mechanism that could involve covalent inhibition. The strained three-membered ring is susceptible to nucleophilic attack from amino acid residues (such as cysteine, histidine, or lysine) in the active site of an enzyme. This reaction, often initiated by protonation of the aziridine nitrogen, leads to ring-opening and the formation of a stable, irreversible covalent bond with the enzyme, thereby permanently inactivating it. oncohemakey.com This contrasts with the reversible, non-covalent inhibition typically observed for many other pyrimidine-based inhibitors.

| Derivative Class/Compound | Target Enzyme | Inhibition Data | Mechanism Type |

| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Kᵢ: 0.979 µM; IC₅₀: 0.390 µM | Noncompetitive |

| Pyrimidine | Glutathione Reductase (GR) | Kᵢ: 2.984 µM; IC₅₀: 0.968 µM | - |

| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | Cyclin-Dependent Kinases (CDK2, CDK4) | Potent inhibition reported | - |

| Pyrimidine-4-carboxamides (e.g., LEI-401) | NAPE-PLD | Nanomolar potency | - |

| Pyrimidine derivative 7c | Dihydrofolate Reductase (DHFR) | MIC: 2.4 µmol/L (antibacterial context) | DHFR Inhibition |

| Thieno[2,3-d] juniperpublishers.comnih.govmlsu.ac.intriazolo[1,5-a]pyrimidine 10e | EGFR / PI3K (kinases) | IC₅₀: 14.5 µM (MCF-7 cells) | - |

This table summarizes in vitro enzyme inhibition data for various pyrimidine derivatives, illustrating the versatility of the pyrimidine scaffold in targeting different enzymes. Data sourced from juniperpublishers.comnih.govnih.govnih.govmdpi.com.

DNA Alkylation and Intercalation Mechanisms by Aziridinyl Pyrimidines

The aziridine motif is a well-known pharmacophore in alkylating agents used in chemotherapy. nih.gov These compounds exert their cytotoxic effects by covalently modifying DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. nih.govontosight.ai The reactivity of the aziridine ring is enhanced in the acidic tumor microenvironment, where protonation of the ring's nitrogen atom facilitates nucleophilic attack by DNA bases. oncohemakey.com

The primary mechanism for aziridinyl compounds involves the alkylation of nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being a frequent target. mlsu.ac.in The reaction proceeds via the formation of a reactive aziridinium (B1262131) ion, which is a potent electrophile. oncohemakey.commlsu.ac.in This initial monofunctional alkylation can be cytotoxic. oncohemakey.com However, compounds bearing two or more aziridine groups, such as Thiotepa, can form a second covalent bond with another DNA base, leading to interstrand or intrastrand cross-links. nih.govmlsu.ac.in These cross-links are particularly detrimental as they prevent the separation of DNA strands, which is essential for replication and repair, leading to potent antitumor activity. nih.gov

While DNA alkylation involves covalent bonding, DNA intercalation is a non-covalent mode of interaction. nih.govresearchgate.net Intercalators are typically planar, aromatic molecules that slide in between adjacent base pairs of the DNA double helix. researchgate.net This insertion distorts the DNA structure, unwinding the helix and increasing the distance between base pairs. nih.govnih.gov This can interfere with the function of DNA-processing enzymes like topoisomerases and polymerases. nih.gov Although the pyrimidine ring itself is planar, the primary mode of action for a simple molecule like this compound is predicted to be dominated by the highly reactive aziridine group, favoring alkylation over intercalation.

| Feature | DNA Alkylation | DNA Intercalation |

| Bonding Type | Covalent (irreversible) | Non-covalent (reversible) |

| Interacting Moiety | Electrophilic groups (e.g., aziridine ring) | Planar, aromatic systems |

| Primary DNA Target | Nucleophilic atoms on bases (e.g., N7 of guanine) | Space between adjacent base pairs |

| Structural Effect | Formation of adducts, cross-links | Unwinding of helix, increased base pair distance |

| Key Driving Forces | Electrophilicity, nucleophilicity | π-π stacking, hydrophobic interactions, H-bonds |

This table contrasts the key features of DNA alkylation and DNA intercalation, two fundamental mechanisms of drug-DNA interaction. Data sourced from nih.govmlsu.ac.inresearchgate.net.

Protein Binding Affinities and Modulatory Effects

Beyond direct enzyme inhibition and DNA damage, pyrimidine derivatives are increasingly recognized for their ability to modulate protein-protein interactions (PPIs). nih.gov PPIs are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases, making them attractive but challenging therapeutic targets. nih.govnih.gov

The development of chemical libraries specifically designed to target the large, often featureless interfaces of PPIs is an area of active research. nih.gov A strategy known as privileged substructure-based diversity-oriented synthesis (pDOS) has utilized the pyrimidine scaffold to create complex, three-dimensional molecules capable of modulating these interactions. nih.gov Notably, a high-throughput screening of one such library identified an aziridine-fused pyrimidodiazepine scaffold as an inhibitor of the leucyl-tRNA synthetase (LRS)–RagD protein-protein interaction, which is relevant to cancer. nih.gov This finding underscores the potential of combining the aziridine and pyrimidine motifs to create potent PPI modulators.

The binding affinity of a ligand to its protein target is a critical determinant of its biological effect. neuralwork.ainih.gov This affinity is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic contributions. researchgate.net For aziridinyl pyrimidines, the initial non-covalent binding driven by the pyrimidine core would position the reactive aziridine group appropriately for a subsequent covalent reaction with a nearby nucleophilic residue, effectively making the binding irreversible and highly potent.

| Pyrimidine Derivative Class | Target Interaction | Biological Implication |

| Aziridine-fused Pyrimidodiazepine | LRS–RagD PPI Inhibition | Anticancer potential |

| General Pyrimidodiazepine Scaffolds | Peptidomimetics | Mimicking protein secondary structures |

| Pyrimidodiazepine-based Small Molecules | ACE2–RBD of SARS-CoV-2 Spike Protein PPI Inhibition | Antiviral potential |

This table highlights examples of pyrimidine-based scaffolds designed to modulate specific protein-protein interactions (PPIs). Data sourced from nih.gov.

Structure-Activity Relationship (SAR) Studies for Target Modulation in this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs by systematically modifying their chemical structure and evaluating the impact on biological activity. nih.gov For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring are critical for potency and selectivity. nih.govnih.gov

In the development of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, modifications at three different positions of the scaffold were explored. nih.gov This led to the discovery that replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only increased inhibitory activity tenfold but also improved drug-like properties by reducing lipophilicity. nih.gov Furthermore, conformational restriction of a flexible side chain by incorporating it into a piperidine (B6355638) ring enhanced potency threefold. nih.gov

For 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors, SAR analysis showed that substitutions on the aniline (B41778) ring and the pyrrole (B145914) ring significantly influenced inhibitory activity against CDK2 and CDK4. nih.gov Similarly, in a series of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, replacing an indole (B1671886) moiety with a 6-azaindole (B1212597) retained activity while improving physicochemical properties. acs.org This study also highlighted the importance of a hydrogen bond donor at a specific position for receptor binding. acs.org

For this compound analogs, SAR would likely focus on:

Substitutions on the Pyrimidine Ring: Adding substituents at the 2, 5, or 6 positions could enhance binding affinity and selectivity for a specific target protein by forming additional interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding pocket.

Modifications of the Aziridine Ring: While less common, substitution on the carbons of the aziridine ring could modulate its reactivity and stereochemistry, potentially influencing the rate and selectivity of covalent bond formation.

Introduction of a Second Pharmacophore: Adding another functional group could lead to dual-target inhibitors or improve pharmacokinetic properties.

| Pyrimidine Series | Key SAR Finding | Impact on Activity |

| Pyrimidine-4-carboxamides (NAPE-PLD inhibitors) | Exchange of morpholine for (S)-3-hydroxypyrrolidine | 10-fold increase in potency, reduced lipophilicity |

| Pyrimidine-4-carboxamides (NAPE-PLD inhibitors) | Conformational restriction via phenylpiperidine | 3-fold increase in potency |

| 1,2,4-Triazine GPR84 Antagonists | Replacement of indole with 6-azaindole | Retained activity, improved drug-like properties |

| 1,2,4-Triazine GPR84 Antagonists | Removal of indole NH (H-bond donor) | Significant loss of activity |

This table summarizes key structure-activity relationship (SAR) findings from studies on different series of pyrimidine derivatives. Data sourced from nih.govacs.org.

Rational Design Principles for Modulating Biological Pathways through this compound Derivatives

Rational drug design leverages the understanding of a biological target's structure and function to create specific and potent modulators. researchgate.netmdpi.com For pyrimidine derivatives, this approach has led to the development of compounds that target specific signaling pathways implicated in disease. rsc.org

One key principle is scaffold hybridization , where the pyrimidine core is combined with other heterocyclic compounds or pharmacophores to create novel molecules with enhanced or new activities. researchgate.net This strategy has been used to develop indolyl-pyrimidine hybrids as potent antitumor agents. researchgate.net

Another principle is target-oriented design . For example, in a study aimed at developing bone anabolic agents, pyrimidine derivatives were designed to specifically promote osteogenesis. rsc.org The lead compound was shown to activate the BMP2/SMAD1 signaling pathway, upregulating the expression of key osteogenic genes. rsc.org This demonstrates how a pyrimidine scaffold can be tailored to modulate a specific cellular pathway.

For derivatives of this compound, rational design could involve:

Designing for Covalent Targeting: By understanding the topology of a target protein's active site, particularly the location of nucleophilic residues, analogs can be designed to optimize the non-covalent interactions that precede the irreversible covalent bond formation by the aziridine ring. This can enhance both potency and selectivity.

Modulating PPIs: Building on the discovery of aziridine-fused pyrimidodiazepines as PPI inhibitors, new designs could systematically vary the linkage and substitution patterns to target other therapeutically relevant protein-protein interfaces. nih.gov

Targeting Nucleotide Metabolism: Given that the pyrimidine ring is a core component of nucleotides, derivatives can be designed to interfere with pyrimidine biosynthesis or utilization pathways, which are often upregulated in cancer cells and viruses. nih.govnih.govcreative-proteomics.com

Computational Approaches to Ligand-Target Recognition and Binding Mode Analysis

Computational methods are indispensable tools in modern drug discovery, providing detailed insights into ligand-target interactions that are often difficult to obtain experimentally. researchgate.netnih.gov Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) models are frequently applied to pyrimidine-based compounds. nih.govfrontiersin.orgmdpi.com

Molecular Docking is used to predict the preferred binding pose of a ligand within a protein's binding site and to estimate the strength of the interaction (binding affinity). nih.govmdpi.com For example, docking studies of a novel pyrimidine derivative suggested it had good interactions within the active site of dihydrofolate reductase (DHFR), which was later confirmed by in vitro enzyme assays. nih.gov Similarly, docking was used to rationalize the binding mode of thieno[2,3-d] juniperpublishers.comnih.govmlsu.ac.intriazolo[1,5-a]pyrimidine derivatives to the kinase domains of EGFR and PI3K. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, allowing researchers to assess the stability of the binding pose and observe conformational changes in both the ligand and the protein. nih.govfrontiersin.org For a series of pyrimidine-based MARK4 inhibitors, 500 ns MD simulations supported docking results by showing that ligand binding stabilized the target protein structure. frontiersin.org

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity, enabling the prediction of activity for newly designed molecules. neuralwork.aimdpi.com

For this compound, computational approaches would be invaluable for:

Predicting potential protein targets through reverse docking or virtual screening.

Modeling the covalent docking process, where the aziridine ring forms a bond with a target residue.

Analyzing the specific interactions (hydrogen bonds, hydrophobic contacts) between the pyrimidine ring and the target protein to guide the rational design of more potent analogs. niscpr.res.in

Simulating the conformational changes in DNA upon alkylation by the compound.

| Pyrimidine Derivative | Target(s) | Computational Method(s) Used | Key Finding/Purpose |

| Pyrimidine derivative 7c | Dihydrofolate reductase (DHFR) | Molecular Docking | Predicted good interaction with the DHFR active cavity. |

| Thieno[2,3-d]...pyrimidines | EGFR, PI3K | Molecular Docking, ADME prediction | Identified ideal leads for further modification as anticancer agents. |

| 4,6-Disubstituted pyrimidines | MARK4 | Molecular Docking, MD Simulation (500 ns) | Confirmed high affinity and stabilization of the target protein upon ligand binding. |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Plasmodium falciparum | QSAR, Machine Learning | Developed a predictive model for antimalarial activity. |

This table presents examples of computational studies performed on various pyrimidine derivatives to understand their ligand-target interactions. Data sourced from nih.govmdpi.comfrontiersin.orgmdpi.com.

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. unina.it These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model can be used as a 3D query to screen large compound libraries to find new molecules with potential activity. frontiersin.org

Specific pharmacophore models developed directly from this compound were not found in the reviewed literature. The development of such a model would require a set of structurally related molecules with known biological activities against a specific target.

To illustrate the process, researchers have successfully developed pharmacophore models for other classes of pyrimidine-containing compounds. researchgate.net The general steps involve:

Selection of a Training Set: A group of active compounds with a range of potencies is selected. bioduro.com

Conformational Analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated.

Feature Identification: Common chemical features present across the active molecules are identified.

Model Generation and Validation: A hypothesis of the 3D arrangement of these features is generated and then validated using a test set of compounds (molecules not used in model creation) to assess its predictive power. researchgate.net

For example, a pharmacophore model for SARS-CoV-2 main protease (Mpro) inhibitors was built consisting of features like a hydrogen bond donor, two hydrogen bond acceptors, and a hydrophobic feature. researchgate.net This model was then used to screen databases for new potential inhibitors. mdpi.com While this is a general example, a similar approach could theoretically be applied to a series of this compound analogues to predict their activity against a given biological target.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or other biomolecule, allowing for the study of that target's function in a biological system. The development of a compound into a chemical probe often involves modifying its structure to include a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling (like a photoaffinity label).

There is no information in the searched scientific literature regarding the specific development or use of this compound as a chemical probe. The aziridine group itself is a reactive electrophile and can act as a covalent modifier, a property that is sometimes exploited in the design of irreversible inhibitors or activity-based probes. However, studies detailing such an application for this specific pyrimidine compound are not publicly available.

The general strategy for developing a chemical probe from a parent compound involves ensuring the modification does not significantly disrupt the binding to the target of interest. Common modifications include the incorporation of:

Photoaffinity Labels: Groups like diazirines or benzophenones that, upon UV light exposure, form a highly reactive species that covalently bonds to the target protein.

Biotin or "Click" Chemistry Handles: These tags allow for the subsequent isolation, enrichment, and identification of the target protein from complex biological samples.

While the potential exists, the conversion of this compound into a chemical probe remains a hypothetical endeavor pending further research.

Future Research Directions and Outlook in 4 Aziridin 1 Yl Pyrimidine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for 4-(aziridin-1-yl)pyrimidine and its derivatives is a primary focus of future research. While traditional methods exist, there is a growing need for sustainable approaches that minimize waste and utilize renewable resources.

Future efforts will likely concentrate on:

Catalytic Syntheses: The development of novel catalytic systems, such as those employing iridium-pincer complexes, for the multicomponent synthesis of pyrimidines from readily available starting materials like alcohols and amidines is a promising avenue. nih.gov This approach offers high regioselectivity and efficiency, generating water and hydrogen as the only byproducts. nih.gov

Green Chemistry Approaches: The use of greener solvents, such as water, and recyclable catalysts like β-cyclodextrin-SO3H, is gaining traction for the synthesis of related heterocyclic compounds and could be adapted for aziridinyl pyrimidines. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for the synthesis of aziridine-containing molecules.

Photochemical Methods: Light-mediated reactions, including those for generating N-aziridinyl radicals, present a mild and efficient way to construct and functionalize the aziridine (B145994) ring. acs.org

Advanced Mechanistic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving 4-(aziridin-1-yl)pyrimidines is crucial for optimizing existing synthetic routes and designing new transformations. The high reactivity of the strained aziridine ring often leads to complex reaction pathways and a variety of potential intermediates.

Key areas for future investigation include:

Aziridinyl Radicals: The generation and reactivity of N-aziridinyl and C-centered aziridinyl radicals are of significant interest. acs.orgacs.org Techniques like spin-trapped EPR spectroscopy can be used to directly observe these transient species. acs.org Understanding the factors that control the stereochemical outcome of reactions involving these radicals is a key challenge. acs.org

Azomethine Ylides: The ring-opening of aziridines to form azomethine ylides is a well-known process that can be exploited for the synthesis of larger heterocyclic systems. mdpi.comresearchgate.net Detailed mechanistic studies, often supported by DFT calculations, can elucidate the energetics and stereochemistry of these transformations. mdpi.com

Tetrahedral Intermediates: Reactions at the pyrimidine (B1678525) ring can proceed through tetrahedral intermediates, and studying their formation and stability is important for predicting reaction outcomes. researchgate.net

Enzymatic Mechanisms: Investigating the enzymatic installation of aziridine rings, as seen in the biosynthesis of some natural products, can provide inspiration for developing new biocatalytic methods. nih.gov Mechanistic probes and isotope tracing experiments are valuable tools in this endeavor. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. For this compound chemistry, these computational approaches can accelerate the discovery and optimization of new compounds with desired properties.

Future applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Data-driven machine learning can be used to develop QSAR models that predict the biological activity or material properties of novel pyrimidine derivatives. mdpi.com These models can help prioritize synthetic targets and guide the design of more potent or functional molecules. mdpi.comresearchgate.net

De Novo Molecular Design: Deep generative models, such as transformer neural networks, can be employed to design new molecular structures with specific scaffolds, like the pyrimidine ring, and desired properties. scispace.comresearchgate.net These models can explore vast chemical spaces to identify promising new compounds.

Reaction Prediction and Optimization: Machine learning algorithms can be trained to predict the outcomes of chemical reactions and to optimize reaction conditions, leading to higher yields and purities.

Virtual Screening: AI-powered virtual screening platforms can be used to screen large compound libraries for potential hits against specific biological targets or for desired material properties. nih.gov

Development of Advanced Materials and Functional Molecules Utilizing this compound Scaffolds (excluding any clinical/drug development applications)

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the development of advanced materials and functional molecules. The pyrimidine ring can act as a versatile platform for introducing various functional groups, while the aziridine moiety provides a reactive handle for further modifications or for imparting specific properties.

Future research in this area could focus on:

Fluorescent Probes and Sensors: Pyrimidine derivatives, particularly those with extended π-systems, can exhibit interesting photophysical properties, including fluorescence. mdpi.com By incorporating appropriate donor-acceptor groups, it may be possible to design novel fluorescent probes for detecting specific analytes or for use in bioimaging. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, has been explored for its photophysical properties. mdpi.com

Organic Electronics: The electron-deficient nature of the pyrimidine ring suggests its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution on the pyrimidine ring is a key advantage.

Corrosion Inhibitors: Pyrimidine derivatives have shown promise as non-toxic corrosion inhibitors for metals like carbon steel in acidic media. researchgate.net Future work could involve designing and synthesizing novel this compound-based compounds with enhanced corrosion inhibition efficiency.

Functional Polymers: The aziridine ring can be used as a reactive monomer or cross-linking agent in the synthesis of functional polymers. The resulting polymers could have applications in coatings, adhesives, or as responsive materials.

Uncovering Unexplored Biological Targets and Mechanistic Modalities in vitro